2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
CAS No. |
132304-31-5 |
|---|---|
Molecular Formula |
C12H22N4OS |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H22N4OS/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17) |
InChI Key |
VETLEZWMIFKCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(S1)CC |
Origin of Product |
United States |
Preparation Methods
Formation of the 5-ethyl-1,3,4-thiadiazol-2-ylamine Intermediate
A key precursor, 5-ethyl-1,3,4-thiadiazol-2-ylamine , can be synthesized via the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions:
- Procedure : Reflux a mixture of 2-amino-5-ethyl-1,3,4-thiadiazole with reagents such as phosphorous oxychloride or chloroacetyl chloride to promote ring closure and amine formation.
- Example : Analogous thiadiazole amines have been prepared by refluxing thiosemicarbazide with 2-thiophene acetic acid in phosphorous oxychloride, followed by basification and recrystallization to yield the thiadiazolylamine intermediate.
Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
This intermediate is synthesized by acylation of the thiadiazolylamine with chloroacetyl chloride:
- Reaction conditions : The amine is suspended in glacial acetic acid, and chloroacetyl chloride is added dropwise with stirring. The mixture is heated on a steam bath for several hours, cooled, and poured into ice water to precipitate the chloroacetamide.
- Purification : The solid is filtered, washed, dried, and recrystallized from ethanol to obtain pure 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Introduction of the Dipropylamino Group via Nucleophilic Substitution
The dipropylamino substituent is introduced through nucleophilic substitution of the chloro group by dipropylamine:
- Mechanism : The nucleophilic dipropylamine attacks the electrophilic carbon bearing the chlorine in the chloroacetamide intermediate, displacing the chloride ion.
- Typical conditions : The reaction is carried out in an appropriate solvent (e.g., ethanol or acetonitrile) under reflux or elevated temperature to facilitate substitution.
- Outcome : This yields the target compound this compound.
Alternative Synthetic Routes and Considerations
- Some literature suggests that similar acetamides can be synthesized by condensation reactions involving secondary amines and chloroacetamide derivatives of thiadiazole.
- The thiadiazole ring formation can precede or follow the acetamide formation depending on the synthetic strategy.
- Protecting groups and selective deprotection may be employed to improve yields and purity.
Summary Table of Preparation Steps
| Step | Intermediate/Product Name | Key Reagents/Conditions | Remarks |
|---|---|---|---|
| 1 | 5-ethyl-1,3,4-thiadiazol-2-ylamine | Thiosemicarbazide + 2-thiophene acetic acid, POCl3 reflux | Ring formation and amine introduction |
| 2 | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Chloroacetyl chloride, glacial acetic acid, heat | Acylation to form chloroacetamide |
| 3 | This compound | Dipropylamine, solvent (ethanol/acetonitrile), reflux | Nucleophilic substitution of chlorine |
Research Findings and Analytical Data
- Molecular formula and weight : C12H22N4OS, 270.40 g/mol.
- Spectroscopic characterization : IR spectra typically show NH stretching (~3449 cm⁻¹), amidic carbonyl (~1702 cm⁻¹), and characteristic thiadiazole ring absorptions.
- Purity and yield : Literature reports yields around 70-90% for analogous steps, with purification by recrystallization or chromatography.
- Physicochemical properties : The compound is stable under standard laboratory conditions, and the thiadiazole ring imparts unique electronic characteristics beneficial for biological activity.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibit antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications in the thiadiazole structure can enhance antimicrobial activity against resistant strains of bacteria .
Anticancer Potential
Thiadiazole derivatives are also being investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. A case study involving similar compounds highlighted their potential to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The dipropylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems. Preliminary findings indicate that these compounds may modulate dopamine and serotonin pathways, which could be beneficial in treating mood disorders .
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Research has shown that thiadiazole derivatives can act as effective fungicides and insecticides. A case study demonstrated the efficacy of similar compounds in controlling fungal pathogens in crops .
Plant Growth Regulation
Additionally, there is emerging evidence that such compounds may act as plant growth regulators. They could enhance growth rates or improve resistance to environmental stressors when applied at specific concentrations .
Polymer Chemistry
In material science, compounds like this compound are being explored for their potential use in polymer synthesis. The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has indicated that these modifications can lead to materials with improved performance characteristics for industrial applications .
Nanotechnology
Moreover, the compound's properties make it suitable for applications in nanotechnology. It can be utilized in the development of nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors .
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The 5-ethyl group on the thiadiazole ring (as in the target compound and compound 4y) is associated with enhanced anticancer activity compared to methyl or aryl substituents .
- Dipropylamino vs.
Anticancer Activity:
- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-thiadiazol-2-yl)thio)acetamide): IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549). Mechanism: Aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹) .
Antimicrobial and Anticonvulsant Activity:
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide: Demonstrated 100% protection in maximal electroshock (MES) seizure models, attributed to hydrophobic benzothiazole interactions .
- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) :
Physicochemical Properties
Trends :
- Alkylamino groups (e.g., dipropylamino) improve solubility in organic solvents compared to aryl or thioether substituents.
- Ethyl vs. Methyl on Thiadiazole : Ethyl substituents may slightly reduce crystallinity, as seen in lower melting points for ethyl analogs (e.g., 5g: 168–170°C vs. 5f: 158–160°C) .
Biological Activity
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that combines a dipropylamino group with an acetamide moiety and a 5-ethyl-1,3,4-thiadiazole ring. This unique structure is believed to contribute to its potential biological activities, including antimicrobial and anticancer effects. The following sections detail the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C₁₂H₂₂N₄OS
- Molar Mass : Approximately 270.39 g/mol
The presence of the thiadiazole ring is significant as it has been associated with various biological activities in similar compounds.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial properties. For instance, this compound's structural similarities to other thiadiazole derivatives suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
These results indicate moderate to good antimicrobial activity, which warrants further investigation into its therapeutic applications.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines.
A study evaluating a series of thiadiazole derivatives found that certain modifications enhanced caspase activation, a key indicator of apoptosis:
| Compound | Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|---|
| Compound 4b (3-Cl) | MCF7 (breast cancer) | 10.5 | Enhanced caspase 3 and 9 activity |
| Compound 4c (4-Cl) | MCF7 (breast cancer) | 9.8 | Enhanced caspase 3 and 9 activity |
These findings suggest that structural variations in thiadiazole derivatives can significantly influence their anticancer efficacy .
Study on Thiadiazole Derivatives
A comprehensive study synthesized various thiadiazole derivatives and evaluated their biological activities against cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results indicated that derivatives with specific substitutions showed enhanced anticancer properties compared to standard treatments like doxorubicin .
Synthesis and Evaluation
The synthesis of this compound involved multiple steps typical for acetamides and thiadiazoles. The evaluation of its biological activity included both in vitro assays for cytotoxicity and apoptosis induction, revealing promising results that support its potential as an anticancer agent.
Q & A
Q. Critical Factors :
- Solvent Choice : DMF increases solubility of intermediates but may require rigorous purification to avoid dimethylamine byproducts.
- Catalysis : KI or phase-transfer catalysts improve alkylation efficiency .
- Yield Optimization : Typical yields range from 58–72%, with purity >95% achievable via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Basic Research Question
Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include the N–H proton (δ 10.2–11.5 ppm) and acetamide carbonyl carbon (δ 165–170 ppm). The ethyl and dipropyl groups show characteristic multiplets (δ 1.2–1.5 ppm for CH₃; δ 3.3–3.6 ppm for N–CH₂) .
- FT-IR : Confirm the presence of C=O (1678–1685 cm⁻¹) and C–N (1250–1300 cm⁻¹) stretches .
Q. Crystallography :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for refinement. ORTEP-3 generates thermal ellipsoid plots to visualize disorder or steric strain .
- Key Metrics : Bond angles around the thiadiazole ring (e.g., S–C–N ≈ 120°) and torsional angles in the dipropylamino chain help validate structural integrity .
How can free energy perturbation (FEP) and molecular dynamics (MD) simulations guide the optimization of this compound’s blood-brain barrier (BBB) permeability?
Advanced Research Question
Methodology :
FEP Calculations : Predict relative binding free energy changes by alchemical transformation of substituents (e.g., ethyl → fluorophenyl) to enhance lipophilicity .
MD Simulations : Use GROMACS or AMBER to model membrane interactions. Key parameters include:
- LogP : Optimal range of 2.5–3.5 for BBB penetration .
- Hydrogen Bonding : Limit polar surface area (<90 Ų) to reduce efflux via P-glycoprotein .
Case Study : Derivatives with para-substituted aryl groups showed 2.3-fold higher BBB permeability in murine models compared to unsubstituted analogs .
What in vitro and in vivo models are appropriate for evaluating its anticancer activity, and how are IC₅₀ values interpreted?
Advanced Research Question
Pharmacological Evaluation :
- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) are standard for cytotoxicity assays. NIH3T3 (fibroblasts) assess selectivity .
- IC₅₀ Determination : Conduct MTT assays at 24–72 hr exposures. For example, the analog 4y (N-(5-ethyl-thiadiazol-2-yl)-2-((5-(p-tolylamino)-thiadiazol-2-yl)thio)acetamide) showed IC₅₀ = 0.084 ± 0.020 mmol·L⁻¹ against MCF-7, comparable to cisplatin .
Q. In Vivo Models :
- Xenograft Mice : Administer 10–50 mg/kg/day intraperitoneally; monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .
How do analytical techniques resolve contradictions in bioactivity data across structural analogs?
Advanced Research Question
Case Example : A thiadiazole derivative with a p-tolyl group showed 72% antifungal inhibition, while a chlorophenyl analog had reduced activity (67%) .
Resolution Strategies :
QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends.
Metabolite Profiling : LC-MS/MS identifies oxidative metabolites that may deactivate certain analogs .
Crystallographic Data : Compare binding modes in target proteins (e.g., NMDA receptors) to explain potency differences .
What advanced chromatographic methods ensure purity and detect synthesis-related impurities?
Advanced Research Question
HPLC Conditions :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 20 min).
- Detection : UV at 254 nm .
Q. Common Impurities :
- N-(1,3,4-Thiadiazol-2-yl)acetamide (Impurity B, m/z 156.1): Forms via incomplete alkylation .
- Sulfanyl Derivatives : Detectable via tandem MS (characteristic fragment at m/z 121.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
